molecular formula C10H10N2O2 B555692 3-Aminopropanamide hydrochloride CAS No. 64017-81-8

3-Aminopropanamide hydrochloride

Cat. No.: B555692
CAS No.: 64017-81-8
M. Wt: 88,11*36,45 g/mole
InChI Key: ZHUOMTMPTNZOJE-UHFFFAOYSA-N
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Description

3-Aminopropanamide hydrochloride is an organic compound with the molecular formula C3H9ClN2O and a molecular weight of 124.57 g/mol . It is a white crystalline solid that is soluble in water and commonly used in various chemical and biological research applications.

Scientific Research Applications

3-Aminopropanamide hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

3-Aminopropanamide hydrochloride is considered hazardous. It may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid oxidizing agents, reducing agents, and water due to possible incompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopropanamide hydrochloride can be synthesized through several methods. One common method involves the reaction of acrylonitrile with ammonia in the presence of a solvent such as diphenylamine and tert-butanol at elevated temperatures and pressures. This reaction produces β-aminopropionitrile, which is then hydrolyzed with sodium hydroxide to form β-aminopropionic acid. Finally, the β-aminopropionic acid is acidified with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Aminopropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.

Major Products Formed

The major products formed from these reactions include various amides, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Aminopropanamide hydrochloride include:

  • Aminoacetone hydrochloride
  • Glycinamide hydrochloride
  • L-Cysteine hydrochloride
  • 3-Chloropropylamine hydrochloride
  • 3-Iodobenzylamine hydrochloride
  • 3-Nitrobenzamidine hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields of research and industry.

Properties

IUPAC Name

3-aminopropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGJMOQGABUOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623543
Record name beta-Alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64017-81-8
Record name beta-Alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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